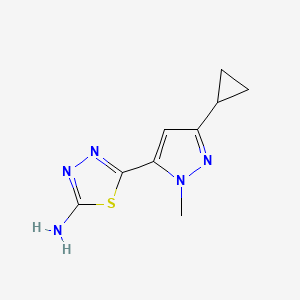

5-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(5-cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5S/c1-14-7(8-11-12-9(10)15-8)4-6(13-14)5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUJYEGLHHBTJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-cyclopropyl-2-methylpyrazole with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazoles.

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring fused with a pyrazole moiety, which contributes to its unique chemical properties. The cyclopropyl group enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole structure can inhibit various bacterial strains. The incorporation of the pyrazole moiety may enhance these effects due to its ability to interact with microbial enzymes and cell membranes.

Antitumor Activity

Thiadiazole derivatives have been explored for their anticancer potential. A study demonstrated that structural variations in similar compounds could modulate their activity against cancer cells by inhibiting tubulin polymerization, a critical process for cell division . The specific compound may exhibit similar mechanisms due to its structural analogies.

Antiviral Properties

The synthesis of compounds related to 1,3,4-thiadiazoles has been linked to antiviral activities. Research has shown that certain derivatives can effectively combat viral infections by disrupting viral replication processes. The potential application of 5-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine in antiviral drug development is an area of ongoing research .

Neuroprotective Effects

Emerging studies suggest that thiadiazole derivatives may possess neuroprotective properties. These compounds could inhibit acetylcholinesterase activity, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease . The structural features of the compound may allow it to cross the blood-brain barrier effectively.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of the Thiadiazole Ring : This often involves the reaction of hydrazine derivatives with carbon disulfide.

- Cyclization Reactions : Subsequent cyclization with appropriate substrates leads to the formation of the desired thiadiazole structure.

- Functionalization : The introduction of the cyclopropyl and pyrazole groups occurs through nucleophilic substitution or coupling reactions.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to elucidate molecular structure.

- Mass Spectrometry (MS) : Helps determine molecular weight and confirm molecular formula.

- Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.

Case Study 1: Antitumor Activity Evaluation

A recent study evaluated a series of thiadiazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that modifications at the thiadiazole position significantly influenced cytotoxicity levels. The specific compound exhibited promising results, warranting further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Antiviral Efficacy Testing

In another study focusing on antiviral properties, researchers synthesized several thiadiazole derivatives and tested them against influenza virus strains. The results showed that certain compounds inhibited viral replication effectively, suggesting that this compound could be a lead compound for developing antiviral agents .

Mechanism of Action

The mechanism of action of 5-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 5-(Cyclopropyl-2-methylpyrazol-3-yl)methanol

- 5-(Cyclopropyl-2-methylpyrazol-3-yl)methanamine

- 5-(Cyclopropyl-2-methylpyrazol-3-yl)methylprop-2-enamide

Uniqueness

5-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a cyclopropyl group and a thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects.

The compound's chemical structure is characterized by a thiadiazole ring fused with a pyrazole moiety. The molecular formula is with a molecular weight of 295.82 g/mol. The presence of both the thiadiazole and pyrazole rings suggests a diverse range of biological activities due to their established roles in medicinal chemistry.

Biological Activity Overview

-

Antimicrobial Activity :

- Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- In particular, derivatives similar to this compound have demonstrated zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk against Salmonella typhi and E. coli .

- Anti-inflammatory Effects :

- Cytotoxicity :

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The thiadiazole ring may interfere with microbial cell wall synthesis.

- The pyrazole moiety could modulate inflammatory pathways by inhibiting cyclooxygenase enzymes.

Q & A

What are the standard synthetic routes for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting a carboxylic acid derivative (e.g., isonicotinoyl hydrazide) with potassium thiocyanate under acidic conditions (e.g., concentrated H2SO4) to form the thiadiazole backbone . Alternative methods include cyclizing thiosemicarbazide derivatives with POCl3 at 90°C, followed by neutralization with ammonia to precipitate the product . For lab-scale synthesis, refluxing with H2SO4 (e.g., 4–6 hours) is widely used due to its reproducibility .

How is the 3-cyclopropyl-1-methylpyrazole moiety synthesized and integrated into the structure?

The pyrazole ring is constructed through cyclization of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, ethyl acetoacetate and cyclopropane carbonyl chloride can form the cyclopropyl-substituted pyrazole precursor. Subsequent methylation (using CH3I or dimethyl sulfate) introduces the 1-methyl group. The pyrazole is then coupled to the thiadiazole core via nucleophilic substitution or palladium-catalyzed cross-coupling, depending on the functional groups present .

What reaction conditions optimize cyclization efficiency while minimizing side products?

Key variables include:

- Acid Catalyst : H2SO4 yields higher regioselectivity compared to POCl3 but requires strict temperature control (80–100°C) to avoid sulfonation byproducts .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation of the final product .

- Reaction Time : Prolonged reflux (>24 hours) may degrade sensitive substituents like cyclopropyl groups; monitoring via TLC or HPLC is recommended .

What analytical techniques confirm structural integrity and purity?

- X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 18.2°–30.3° between thiadiazole and pyrazole rings), and hydrogen-bonding networks critical for supramolecular packing .

- NMR Spectroscopy : <sup>1</sup>H NMR detects methyl groups (δ 2.3–2.5 ppm) and cyclopropyl protons (δ 1.0–1.2 ppm). <sup>13</sup>C NMR confirms thiocarbonyl (δ 165–170 ppm) .

- Elemental Analysis : Validates stoichiometry (e.g., N% ~21% for C9H9N3S) .

How can low yields during cyclization be addressed?

- Byproduct Removal : Use activated charcoal during recrystallization to adsorb polymeric impurities .

- Catalyst Optimization : Substituting H2SO4 with toluenesulfonic acid reduces side reactions (e.g., oxidation) while maintaining cyclization efficiency .

- Stepwise Synthesis : Isolate intermediates (e.g., hydrazide derivatives) before cyclization to improve purity .

How does molecular conformation influence biological activity?

Crystal structures reveal that planar thiadiazole rings enhance π-π stacking with enzyme active sites, while bulky substituents (e.g., cyclopropyl) modulate lipophilicity and membrane permeability. Dihedral angle variations (e.g., 18.2° vs. 30.3°) between thiadiazole and pyrazole rings may affect binding affinity in antimicrobial assays .

What strategies functionalize the thiadiazole ring for enhanced bioactivity?

- Schiff Base Formation : Condense the 2-amine group with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to introduce imine linkages, improving interaction with bacterial targets .

- Azetidinone Cycloaddition : React with chloroacetyl chloride in DMF/triethylamine to form β-lactam derivatives, which exhibit enhanced antifungal activity .

How are spectral data interpreted for this compound?

- IR Spectroscopy : N-H stretching (3200–3400 cm<sup>-1</sup>), C=S (1250–1300 cm<sup>-1</sup>), and C-N (1350–1450 cm<sup>-1</sup>) confirm thiadiazole formation .

- Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> peaks at m/z 250–260, with fragmentation patterns indicating cyclopropyl cleavage .

How to resolve contradictions in reported synthesis methods?

Discrepancies in yields (e.g., 70% vs. 85%) often arise from:

- Reagent Purity : Use HPLC-grade thiosemicarbazide to avoid incomplete cyclization .

- Workup Protocols : Adjusting pH to 8–9 with NH3 instead of NaOH reduces salt contamination .

- Scale Differences : Lab-scale (1–5 mmol) methods favor H2SO4, while larger scales may require POCl3 for easier purification .

What computational methods predict the compound’s reactivity and interactions?

- DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites. For example, the thiadiazole S-atom often acts as a nucleophilic center .

- Molecular Docking : Simulate binding to cytochrome P450 or bacterial FabH enzymes to prioritize derivatives for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.